molecular formula C15H24N2O B1390941 N-(4-Amino-2-methylphenyl)octanamide CAS No. 1020057-95-7

N-(4-Amino-2-methylphenyl)octanamide

Cat. No.: B1390941
CAS No.: 1020057-95-7
M. Wt: 248.36 g/mol
InChI Key: REMMZGXCIJOUGS-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)octanamide (CAS: 1020057-95-7) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂O and a molar mass of 248.36 g/mol. Its structure comprises an octanamide chain linked to a 4-amino-2-methylphenyl aromatic ring. Predicted physicochemical properties include a density of 1.034 g/cm³, boiling point of 356.5°C, and pKa of 14.81, indicative of weak basicity. The compound is classified as an irritant (Xi hazard symbol) .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-15(18)17-14-10-9-13(16)11-12(14)2/h9-11H,3-8,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMMZGXCIJOUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)octanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)octanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Amino-2-methylphenyl)octanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)octanamide (4b)

  • Structure: Replaces the 4-amino-2-methylphenyl group with a 4-hydroxyphenyl moiety.
  • Synthesis : Achieved via General Method A with 76% yield and 99% HPLC purity .
  • NMR Data: Distinct aromatic proton shifts (δ 7.37–6.60 ppm) and absence of amino-group signals .

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide

  • Structure : Substitutes the octanamide chain with a benzamide group bearing a 4-ethoxy substituent.
  • Molecular Weight : 270.33 g/mol (vs. 248.36 g/mol for the parent compound), suggesting higher lipophilicity due to the ethoxy group .

Variations in the Amide Side Chain

N-Vanillyloctanamide

  • Structure : Features a vanillyl group (4-hydroxy-3-methoxyphenylmethyl) attached to octanamide.
  • Functional Implications: The methoxy and hydroxyl groups may enhance interactions with biological targets, such as TRPV1 receptors, compared to the simpler amino-methylphenyl analog .

ZX-J-19j [N-(2,3-diphenylquinoxalin-6-yl)octanamide]

  • Structure: Incorporates a quinoxaline core with two phenyl substituents.

Phthalimide Derivatives (e.g., N-(4-amino-2-methylphenyl)phthalimide)

  • Structure : Replaces octanamide with a phthalimide moiety.
  • Bioactivity : Demonstrated anticonvulsant activity in preclinical studies, suggesting that the phthalimide group enhances CNS penetration compared to aliphatic amides .

GT11 [N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide]

  • Structure : Contains a cyclopropenyl group and dihydroxyethyl side chain.
  • Mechanism : Inhibits dihydroceramide desaturase (Des1) with high specificity, illustrating how branched or cyclic substituents on the amide chain can drive enzyme selectivity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield pKa Bioactivity
N-(4-Amino-2-methylphenyl)octanamide C₁₅H₂₄N₂O 248.36 4-Amino-2-methylphenyl Not reported 14.81 Irritant
N-(4-Hydroxyphenyl)octanamide (4b) C₁₄H₂₁NO₂ 235.32 4-Hydroxyphenyl 76% ~9–10* Antiproliferative
N-Vanillyloctanamide C₁₆H₂₅NO₃ 279.37 4-Hydroxy-3-methoxyphenylmethyl Not reported ~8–9* TRPV1 modulation
ZX-J-19j C₂₆H₂₅N₃O 407.49 2,3-Diphenylquinoxalin-6-yl Not reported Not reported PPIase inhibition
N-(4-Amino-2-methylphenyl)phthalimide C₁₅H₁₂N₂O₂ 252.27 Phthalimide Not reported ~4–5* Anticonvulsant

*Estimated based on functional groups.

Biological Activity

N-(4-Amino-2-methylphenyl)octanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group linked to an aromatic ring. The synthesis typically involves coupling reactions that form the amide bond, often using acyl chlorides or anhydrides in the presence of bases. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, which can be crucial for further biological evaluations.

Biological Activity

The biological activity of this compound has been evaluated in several contexts, including its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

  • Mechanism of Action : Research has indicated that compounds similar to this compound exhibit antibacterial properties by inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways.
  • In Vitro Studies : In vitro assays have shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) that suggest effective antibacterial action comparable to established antibiotics.
  • Case Study : A specific study highlighted the effectiveness of a derivative of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth at concentrations as low as 10 µg/mL.

Anti-inflammatory Activity

  • Inflammatory Pathways : The compound's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Experimental Models : In animal models of inflammation, this compound has been shown to reduce swelling and pain, indicating its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in the alkyl chain length or substitutions on the aromatic ring can significantly influence biological activity.

Substituent Effect on Activity Remarks
Methyl groupIncreases lipophilicityEnhances membrane permeability
Longer alkyl chainsImproves antibacterial potencyOptimal chain length varies per target bacteria
Halogen substitutionsModulates binding affinityPotential for increased selectivity

Research Findings

Recent studies have further elucidated the mechanisms through which this compound exerts its effects:

  • Binding Affinity Studies : Molecular docking simulations indicate that the compound binds effectively to bacterial ribosomes, disrupting protein synthesis.
  • Cytotoxicity Assessments : Cytotoxicity assays reveal that while exhibiting antibacterial properties, the compound maintains a favorable safety profile with high selectivity indices.

Q & A

Q. Basic

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to validate assay conditions.

How can researchers optimize the synthesis of this compound for higher yields?

Q. Advanced

  • Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate acylation kinetics .
  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at maximal conversion .
    Data Conflict Example : Higher temperatures (>25°C) may increase byproduct formation (e.g., N-oxide derivatives), necessitating strict thermal control .

How should contradictory cytotoxicity results across studies be addressed?

Advanced
Contradictions often arise from:

  • Purity Variability : Impurities >5% can skew IC50_{50} values; repurify via preparative HPLC .
  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) may alter compound bioavailability .
  • Cell Line Heterogeneity : Validate using multiple cell lines and compare with structurally similar compounds (e.g., N-(4-Amino-2-methylphenyl)acetamide) .

What computational approaches support the study of this compound's mechanism of action?

Q. Advanced

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or EGFR kinase to predict binding affinity .
  • QSAR Modeling : Correlate octanamide chain length with bioactivity using descriptors like logP and polar surface area .
    Example : Analogous compounds with shorter acyl chains show reduced COX-2 inhibition, suggesting chain length optimizes target engagement .

How does this compound stability vary under storage conditions?

Q. Advanced

  • Thermal Stability : Degrades at >40°C; store at -20°C in amber vials to prevent photolysis .
  • Solution Stability : Suspend in DMSO at 10 mM (avoid aqueous buffers >pH 7.0 to prevent hydrolysis) .
    Validation : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

What structure-activity relationship (SAR) insights guide modifications of the octanamide chain?

Q. Advanced

  • Chain Elongation : Extending beyond 8 carbons reduces solubility but may enhance membrane permeability .
  • Branching : Introducing methyl branches (e.g., 2-methyloctanamide) improves metabolic stability in microsomal assays .
    Case Study : Analog N-(4-Amino-2-methylphenyl)-2-ethylhexanamide showed 3x higher in vitro half-life than the linear chain variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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